molecular formula C10H19NOS B13745806 S-Propyl hexahydro-1H-azepine-1-carbothioate CAS No. 3134-66-5

S-Propyl hexahydro-1H-azepine-1-carbothioate

Katalognummer: B13745806
CAS-Nummer: 3134-66-5
Molekulargewicht: 201.33 g/mol
InChI-Schlüssel: CCHAJHCNTVMJPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Propyl hexahydro-1H-azepine-1-carbothioate is a chemical compound with the molecular formula C10H19NOS. It is known for its unique structure, which includes a hexahydro-1H-azepine ring and a carbothioate group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Propyl hexahydro-1H-azepine-1-carbothioate typically involves the reaction of hexahydro-1H-azepine with propyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

S-Propyl hexahydro-1H-azepine-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

S-Propyl hexahydro-1H-azepine-1-carbothioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of S-Propyl hexahydro-1H-azepine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbothioate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

S-Propyl hexahydro-1H-azepine-1-carbothioate is unique due to its specific propyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and useful in different applications .

Eigenschaften

CAS-Nummer

3134-66-5

Molekularformel

C10H19NOS

Molekulargewicht

201.33 g/mol

IUPAC-Name

S-propyl azepane-1-carbothioate

InChI

InChI=1S/C10H19NOS/c1-2-9-13-10(12)11-7-5-3-4-6-8-11/h2-9H2,1H3

InChI-Schlüssel

CCHAJHCNTVMJPW-UHFFFAOYSA-N

Kanonische SMILES

CCCSC(=O)N1CCCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.